REACTION_CXSMILES
|
Br[CH2:2][CH2:3][Cl:4].C(=O)([O-])[O-].[K+].[K+].[C:11]([CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)#[N:12]>C(O)(C)C>[Cl:4][CH2:3][CH2:2][N:16]1[CH2:17][CH2:18][CH:13]([C:11]#[N:12])[CH2:14][CH2:15]1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1CCNCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
by refluxing for 10 hours
|
Duration
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10 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
After adding a 50% aqueous solution of potassium carbonate to the residue
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with saturated saline
|
Type
|
ADDITION
|
Details
|
followed by an addition of anhydrous potassium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
to dry the diethyl ether solution
|
Type
|
CONCENTRATION
|
Details
|
The thus-dried diethyl ether solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (developer: methanol-chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1CCC(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |